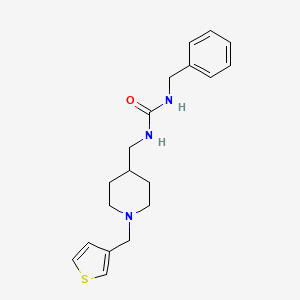

1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Description

1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a urea derivative characterized by a benzyl group, a piperidine ring substituted at the 4-position with a methylurea moiety, and a thiophen-3-ylmethyl group attached to the piperidine nitrogen. This structure combines aromatic (benzyl, thiophene), heterocyclic (piperidine), and hydrogen-bonding (urea) functionalities, making it a candidate for exploring interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

1-benzyl-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c23-19(20-12-16-4-2-1-3-5-16)21-13-17-6-9-22(10-7-17)14-18-8-11-24-15-18/h1-5,8,11,15,17H,6-7,9-10,12-14H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNPSUPKDDQPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the thiophene moiety. The final step involves the formation of the urea linkage.

-

Step 1: Synthesis of Piperidine Derivative

Reagents: Piperidine, benzyl chloride

Conditions: Reflux in an appropriate solvent (e.g., ethanol)

Reaction: Piperidine reacts with benzyl chloride to form N-benzylpiperidine.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea linkage can be reduced to form amines.

Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea and related compounds:

Key Observations :

Structural Diversity :

- The thiophene group in the target compound distinguishes it from analogs with halogenated aryl groups (e.g., 4-chlorophenyl in , 4-fluorophenyl in ). Thiophene’s aromaticity and lower electronegativity compared to halogens may enhance membrane permeability but reduce aqueous solubility .

- Piperidine Substitution : The methylurea group at the 4-position of the piperidine ring is conserved in many analogs, suggesting its role as a scaffold for urea-based interactions.

Physicochemical Properties :

- Molecular Weight : The target compound (381.47 g/mol) falls within the range of drug-like molecules, whereas analogs like compound 31 (536.63 g/mol) may face challenges in bioavailability due to higher molecular weight .

- Electron-Withdrawing Effects : Halogen substituents (Cl, F) in and increase polarity and metabolic stability, while the thiophene’s sulfur atom could influence cytochrome P450 interactions .

Functional Implications: Thiourea vs. Heterocyclic Additions: Compound 31 incorporates indole and pyrazolopyrimidine moieties, likely enhancing selectivity for kinase or G-protein-coupled receptors (GPCRs) .

Synthetic Considerations: The synthesis of urea derivatives often involves reductive amination (e.g., compound 31 in ) or carbodiimide-mediated coupling.

Research Findings and Gaps

- Biological Activity : While the evidence lacks direct data on the target compound, analogs like the benzohomoadamantane-based urea in show in vitro and in vivo evaluation for viscera-targeted activity. The thiophene-containing compound may similarly benefit from preclinical profiling.

Biological Activity

1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a benzyl group, a piperidine moiety, and a thiophene ring, which contribute to its unique biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. Here are the key areas of investigation:

1. Antimicrobial Activity

Studies have shown that urea derivatives often possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound's potential as an anticancer agent has been explored through in vitro assays on different cancer cell lines. Research indicates that derivatives similar to this compound show moderate to potent activity in inhibiting cell proliferation in lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The efficacy is often measured by IC50 values, with some compounds exhibiting values as low as 0.004 μM .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar urea derivatives have been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways.

- Receptor Modulation : The ability to modulate neurotransmitter receptors may explain some neurological effects observed in preliminary studies.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of urea derivatives for their antimicrobial properties. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial effects with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on antiproliferative effects, derivatives were tested against various cancer cell lines. The results highlighted that certain modifications to the urea structure enhanced activity against specific types of cancer cells, suggesting a structure–activity relationship that could guide future drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.